![molecular formula C8H13NS B12078527 Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
Methyl[1-(5-methylthiophen-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride typically involves the alkylation of 5-methylthiophene-2-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride
- N-Methyl-1-(5-methylthiophen-2-yl)methanamine
Uniqueness
N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3 |
InChI Key |
HXZNXVVQSBMWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



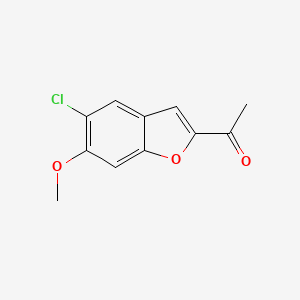

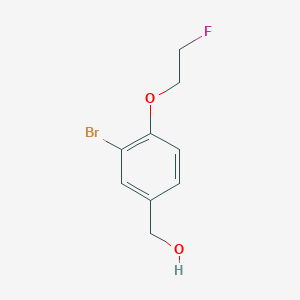
![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)
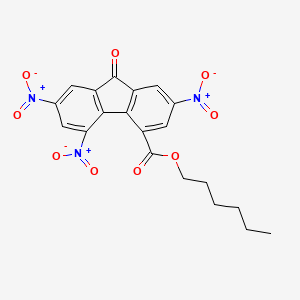

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
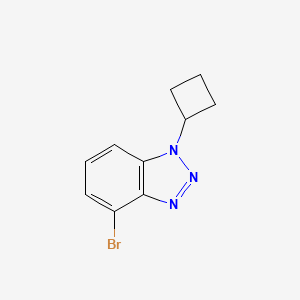
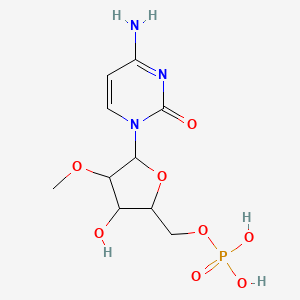
![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)


